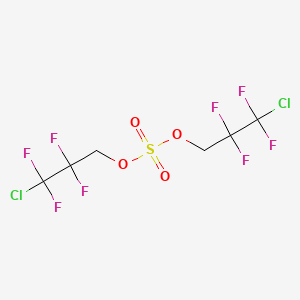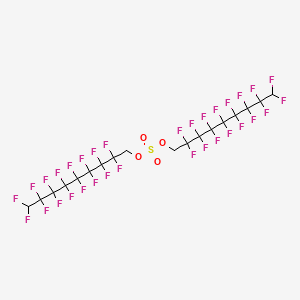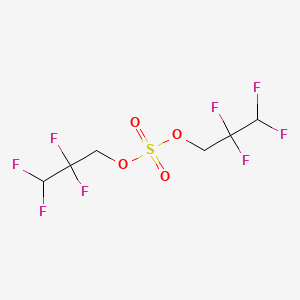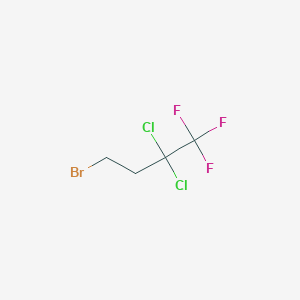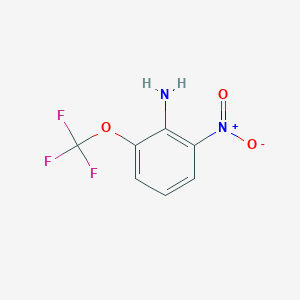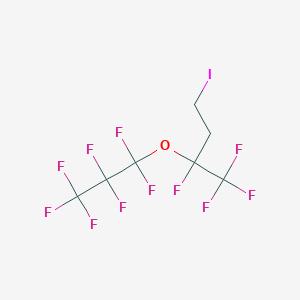
1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)-4-iodobutane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of aromatic nucleophilic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, the photochemical reaction of trifluoroiodomethane with 1,3,3,3-tetrafluoropropene leads to the formation of heptafluoroiodobutane compounds . These methods suggest that the synthesis of 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)-4-iodobutane could potentially involve similar photochemical reactions or nucleophilic substitutions with appropriate precursors.
Molecular Structure Analysis
The molecular structures of fluorinated compounds are often determined using spectroscopic methods, including 19F NMR, which reflects their crowded structures due to the presence of multiple fluorine atoms . X-ray crystallography can also be used to investigate unusual bond angles around atoms in such molecules . These techniques would likely be applicable in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions. For instance, the treatment of heptafluoroiodobutane with potassium hydroxide yields hexafluorobut-2-yne and trans-heptafluorobut-2-ene . Cycloaddition reactions involving hexafluorobut-2-yne can lead to the formation of bis(trifluoromethyl) derivatives . These reactions indicate that this compound may also participate in similar reactions, such as eliminations or cycloadditions, depending on the reaction conditions and reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can impart high chemical stability and unique electronic properties. The redox properties of such compounds can be investigated through electrochemical measurements . The specific physical and chemical properties of this compound would need to be determined experimentally, but it is likely to exhibit characteristics similar to other heavily fluorinated compounds, such as low polarity, high thermal stability, and resistance to degradation.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
Chemical Reactions : 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)-4-iodobutane is involved in various chemical reactions, producing diverse derivatives and products. For instance, the photochemical reaction of tetrafluoro-1,2-di-iodoethane with dimethyl sulphide yields tetrafluoroethylene and other fluorinated compounds (Haszeldine, Rigby, & Tipping, 1972). Similarly, the reaction of trifluoroiodomethane with various unsaturated systems produces adducts like 1,1,1,2,4,4,4-heptafluoro-3-iodobutane (Gregory, Haszeldine, & Tipping, 1970).
Electrochemical Behavior : The compound's derivatives, like 1,4-diiodobutane, exhibit complex electrochemical behavior, leading to various products such as cyclobutane and n-butane (Pritts & Peters, 1995).
Synthesis of Bifunctional Reagents : Derivatives like 3,3,4,4-tetrafluoro-4-iodobutylamine are synthesized from related compounds for use in ionic and free-radical reactions (Volkonskii, Kagramanova, & Mysov, 2010).
Molecular Structure Studies : The molecular structure of related fluorinated compounds, such as tetrafluoro-1,3-diselenetane, has been investigated to understand bonding interactions and geometric parameters (Wehrung, Oberhammer, Haas, Koch, & Welcman, 1976).
Environmental and Biological Impact
Toxicological Evaluation : The replacement compounds for PFOA, such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, have been evaluated for immunomodulatory effects in animal models. These studies are crucial for understanding the environmental and health impacts of these compounds (Rushing et al., 2017).
Plant Phytotoxicity : Research on the accumulation and phytotoxicity of fluorinated compounds like GenX in plants like Arabidopsis thaliana and Nicotiana benthamiana provides insights into environmental bioaccumulation and effects on plant health (Chen et al., 2019).
Atmospheric Histories : The tracking of atmospheric histories and trends of perfluorocarbons, including derivatives of the compound , helps in understanding environmental persistence and potential ecological impacts (Ivy et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F11IO/c8-3(1-2-19,5(11,12)13)20-7(17,18)4(9,10)6(14,15)16/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDWQDVEEKHDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896494 | |
| Record name | 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243128-38-3 | |
| Record name | 1,1,1,2-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243128-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




